molecular formula C8H11NO3S B8371600 (3-Amino-5-methanesulfonyl-phenyl)-methanol

(3-Amino-5-methanesulfonyl-phenyl)-methanol

Cat. No. B8371600
M. Wt: 201.25 g/mol
InChI Key: LRBKIHWHGAQJBX-UHFFFAOYSA-N
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Patent
US08410100B2

Procedure details

3-Amino-5-(methylsulfonyl)-benzoic acid ethyl ester (100 mg; 0.4 mmol) was dissolved in THF (4 ml), treated with lithium aluminiumhydride (33 mg; 0.9 mmol) and stirred for 18 hours at room temperature. The reaction mixture was treated in sequence with ethyl acetate (4 ml), water (0.5 ml), hydrochloric acid (5% solution in water; 0.5 ml) and a saturated aqueous ammoniumchloride solution (1.5 ml). The aqueous phase was extracted with dichloromethane and the organic phase was filtrated on a silica pad then dried and concentrated. 55 mg (0.27 mmol; 68% yield) of an orange oil were obtained.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=[C:7]([NH2:15])[CH:6]=1)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl.[Cl-].[NH4+]>C1COCC1.O.C(OCC)(=O)C>[NH2:15][C:7]1[CH:6]=[C:5]([CH2:4][OH:3])[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(C1=CC(=CC(=C1)S(=O)(=O)C)N)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
33 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
FILTRATION
Type
FILTRATION
Details
the organic phase was filtrated on a silica pad
CUSTOM
Type
CUSTOM
Details
then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
55 mg (0.27 mmol; 68% yield) of an orange oil were obtained

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC=1C=C(C=C(C1)S(=O)(=O)C)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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